molecular formula C16H15BrN2O5 B3716056 N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3716056
M. Wt: 395.20 g/mol
InChI Key: BWOKGQOTSSHUQD-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromo-substituted phenyl ring, methoxy groups, and a nitrobenzamide moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the phenyl ring.

    Amidation: The formation of the amide bond between the bromo-methylphenyl and nitrobenzamide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the bromo group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

Uniqueness

N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c1-9-6-10(4-5-12(9)17)18-16(20)11-7-14(23-2)15(24-3)8-13(11)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOKGQOTSSHUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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